molecular formula C14H21N3OS B2417664 2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 871548-22-0

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2417664
CAS RN: 871548-22-0
M. Wt: 279.4
InChI Key: LHNGSVUTXHFZQN-UHFFFAOYSA-N
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Description

The compound “2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the CAS Number: 871548-22-0 . It has gained significant attention in the fields of research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular formula of this compound is C14H21N3OS . The InChI code is 1S/C14H21N3OS/c1-9-5-10(2)14(11(3)6-9)16-13(18)8-17(4)7-12(15)19/h5-6H,7-8H2,1-4H3,(H2,15,19)(H,16,18) . This code provides a specific string of characters that represents the 2D structure of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 279.41 . The compound has a melting point of 197-198 degrees . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study involved the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the chemical structure , and evaluated their biological efficacy as opioid kappa agonists. Compounds with substituted-aryl groups at a specific carbon showed potent effects in an analgesic model (Barlow et al., 1991).

Metabolic Pathways and Environmental Impact

  • Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes included compounds structurally similar to 2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide. This study provides insights into the metabolic pathways and potential environmental impacts of related compounds (Coleman et al., 2000).

Antimalarial Activity and Quantitative Structure-Activity Relationships

  • A series of compounds, including acetamides, were synthesized and studied for their antimalarial activity. The study found correlations between the molecular structure of these compounds and their effectiveness against malaria (Werbel et al., 1986).

Chemoselective Acetylation in Drug Synthesis

  • N-(2-Hydroxyphenyl)acetamide, a compound structurally related to the chemical , was used in the chemoselective acetylation process for synthesizing antimalarial drugs. The study highlights the importance of specific acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Crystallographic and Structural Analysis

  • The crystal structure of N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, closely related to the compound , was analyzed to understand the effect of substitutions on their structure. Such structural studies are crucial in designing and synthesizing new pharmaceuticals and chemicals (Gowda et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-9-5-10(2)14(11(3)6-9)16-13(18)8-17(4)7-12(15)19/h5-6H,7-8H2,1-4H3,(H2,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGSVUTXHFZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)CC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

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